molecular formula C21H17NO B11831199 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide CAS No. 503618-19-7

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide

Cat. No.: B11831199
CAS No.: 503618-19-7
M. Wt: 299.4 g/mol
InChI Key: PIJQMNHBANEQRX-HNNXBMFYSA-N
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Description

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H17NO It is characterized by the presence of an ethynyl group attached to the benzamide structure, along with a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzoic acid and (1S)-1-(naphthalen-1-yl)ethylamine.

    Coupling Reaction: The key step involves the coupling of 4-ethynylbenzoic acid with (1S)-1-(naphthalen-1-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Medicinal Chemistry

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide has been studied for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The ethynyl group is known to enhance the biological activity of compounds by increasing their interaction with molecular targets involved in cancer progression .

Neuropharmacology

Research indicates that this compound may have implications in treating neurodegenerative diseases:

  • Cholinesterase Inhibition : Similar compounds have been explored as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. The structural features of this compound suggest it could potentially mimic donepezil, a known cholinesterase inhibitor .

Antimicrobial Studies

The compound's potential antimicrobial properties are under investigation:

  • Broad-Spectrum Activity : Compounds with naphthalene and benzamide derivatives have shown activity against various bacterial strains. The specific interactions of the functional groups within this compound with bacterial proteins could be explored through docking studies to predict efficacy against pathogens .

Case Study 1: Anticancer Activity

A study investigated the synthesis and evaluation of similar naphthalene derivatives for anticancer properties. Results indicated that modifications to the benzamide structure significantly impacted cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield promising results .

Case Study 2: Neuropharmacological Effects

In a comparative analysis involving cholinesterase inhibitors, derivatives similar to this compound demonstrated significant inhibition of acetylcholinesterase activity in vitro. This suggests that further studies on this compound could elucidate its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthalen-1-yl-ethyl)-benzamide
  • 4-Methyl-N-naphthalen-1-yl-benzamide
  • N-(7-Hydroxy-naphthalen-1-yl)-benzamide

Uniqueness

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the naphthalen-1-yl and benzamide moieties also contributes to its unique properties compared to similar compounds.

Biological Activity

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide (CAS Number: 503618-19-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H17_{17}NO
  • Molecular Weight : 299.366 g/mol
  • LogP : 4.703, indicating its lipophilicity which may influence its bioavailability and cellular uptake .

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. The compound's ability to inhibit specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), has been highlighted in various research articles . For instance, anilino-naphthoquinones have shown promising results in inhibiting EGFR activity, which is crucial for cancer cell proliferation.

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit RET kinase, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival .
  • Interaction with Cellular Pathways : The compound may interact with pathways involving NADPH and NADP+, influencing cellular redox states and metabolic processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of related benzamide derivatives, providing insights into their potential therapeutic applications:

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, by reducing NADPH levels .
Han et al. (2016)Reported that novel benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors, suggesting a similar potential for this compound .
MDPI Study (2024)Discussed the antiviral properties of heterocycles, indicating that modifications in benzamide structures could enhance their biological activities against viral infections .

Properties

CAS No.

503618-19-7

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethynyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide

InChI

InChI=1S/C21H17NO/c1-3-16-11-13-18(14-12-16)21(23)22-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h1,4-15H,2H3,(H,22,23)/t15-/m0/s1

InChI Key

PIJQMNHBANEQRX-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C

Origin of Product

United States

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